molecular formula C20H17Cl2N3O2 B14959169 [4-(3,4-Dichlorophenyl)piperazin-1-yl](2-hydroxyquinolin-4-yl)methanone

[4-(3,4-Dichlorophenyl)piperazin-1-yl](2-hydroxyquinolin-4-yl)methanone

Cat. No.: B14959169
M. Wt: 402.3 g/mol
InChI Key: DASZFBBYNJXFRA-UHFFFAOYSA-N
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Description

This compound features a methanone core linking a 4-(3,4-dichlorophenyl)piperazine moiety to a 2-hydroxyquinolin-4-yl group.

Properties

Molecular Formula

C20H17Cl2N3O2

Molecular Weight

402.3 g/mol

IUPAC Name

4-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-quinolin-2-one

InChI

InChI=1S/C20H17Cl2N3O2/c21-16-6-5-13(11-17(16)22)24-7-9-25(10-8-24)20(27)15-12-19(26)23-18-4-2-1-3-14(15)18/h1-6,11-12H,7-10H2,(H,23,26)

InChI Key

DASZFBBYNJXFRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 3,4-dichloroaniline with piperazine under controlled conditions to form 1-(3,4-dichlorophenyl)piperazine . This intermediate is then reacted with a suitable quinoline derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the quinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives. Substitution reactions can lead to a variety of substituted piperazine or quinoline derivatives.

Scientific Research Applications

4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. It is believed to act on central nervous system receptors, such as dopamine and serotonin receptors, similar to other piperazine derivatives . This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in psychiatric conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares a piperazine-dichlorophenyl-methanone core with several analogs but differs in the aromatic substituent. Key comparisons include:

Table 1: Structural Features of Analogs
Compound Name / ID (Evidence) Aromatic Substituent Key Functional Groups Chlorine Substitution Hydrogen Bond Donors/Acceptors
Target Compound 2-hydroxyquinolin-4-yl Hydroxy, methanone 3,4-dichlorophenyl Donors: 1 (OH), Acceptors: 4
Aripiprazole () 3,4-dihydroquinolin-2-one Ketone, butoxy 2,3-dichlorophenyl Donors: 1 (NH), Acceptors: 4
CHEMBL476095 () Imidazole-phenyl-methoxy Methoxy, methanone 3,4-dichlorophenyl Donors: 0, Acceptors: 4
Compound 21 () Pyridine-sulfonamide Sulfonamide, urea 3,4-dichlorophenyl Donors: 2 (NH), Acceptors: 6
Discontinued isoxazole () Isoxazole-methyl Isoxazole, methanone 2,6-dichlorophenyl Donors: 0, Acceptors: 4

Key Observations :

  • The 2-hydroxyquinoline group in the target compound distinguishes it from sulfonamide-linked pyridines (–2) and imidazole derivatives (). This group may enhance solubility and receptor interactions compared to purely lipophilic analogs.
  • Chlorine substitution patterns (3,4- vs. 2,3- or 2,6-dichloro) influence steric and electronic properties. The 3,4-dichloro configuration is associated with CNS activity in aripiprazole ().
  • Hydrogen-bonding capacity varies significantly: sulfonamide derivatives (e.g., Compound 21) have higher acceptor counts, while the target compound’s hydroxy group provides a donor site absent in CHEMBL476095.

Physicochemical Properties

Lipophilicity (logP) and molecular weight (MW) are critical for drug-likeness:

Table 2: Physicochemical Comparison
Compound Name / ID (Evidence) Molecular Formula MW logP
Target Compound C₂₀H₁₅Cl₂N₃O₂ 400.26 ~4.5*
Aripiprazole () C₂₃H₂₇Cl₂N₃O₂ 448.39 4.9
CHEMBL476095 () C₂₈H₂₆Cl₂N₄O₂ 521.44 6.3
Compound 21 () C₂₂H₁₈Cl₃N₅O₃S 546.83 ~5.0
Discontinued isoxazole () C₂₀H₁₅Cl₃N₃O₂ 434.71 ~5.8

Key Observations :

  • Aripiprazole’s higher MW and logP align with its CNS penetration and clinical efficacy .

Key Observations :

  • The target compound’s synthesis likely involves methanone coupling between piperazine and hydroxyquinoline precursors, analogous to CHEMBL476095 .
  • Urea-linked sulfonamides (–2) achieve moderate-to-high yields (47–80%), suggesting efficient protocols for related structures .

Biological Activity

The compound 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone is a synthetic organic molecule notable for its unique structural features, including a piperazine ring and a hydroxyquinoline moiety. This combination suggests potential for diverse biological activities, which have been the focus of various research studies.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Piperazine Ring A six-membered ring containing two nitrogen atoms, known for its pharmacological properties.
Dichlorophenyl Group A phenyl ring substituted with two chlorine atoms, enhancing lipophilicity and biological activity.
Hydroxyquinoline Moiety A quinoline ring with a hydroxyl group, contributing to various biological interactions.
Methanone Functional Group Connects the piperazine and hydroxyquinoline components, potentially influencing reactivity and binding properties.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : The dichlorophenyl and hydroxyquinoline components are associated with antimicrobial properties, making this compound potentially effective against various pathogens.
  • Anticancer Potential : Quinolines are known for their anticancer activities. The structural features of this compound may enhance its ability to interact with cancer cell targets.
  • Neuropharmacological Effects : Piperazine derivatives have shown promise in treating neurological disorders due to their interactions with neurotransmitter systems .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone:

  • Inhibition of Tyrosinase Activity : A study on related piperazine derivatives demonstrated significant inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. This suggests potential applications in treating skin disorders such as hyperpigmentation .
  • Antioxidant Properties : Compounds similar to this one have shown antioxidant activity without cytotoxic effects in various assays, indicating their safety and efficacy in biological systems .

Pharmacological Profile

The pharmacological profile of 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone can be summarized as follows:

Activity Type Description
IC50 Values Related compounds have shown IC50 values ranging from low micromolar concentrations against various biological targets .
Cytotoxicity Studies indicate low cytotoxicity at therapeutic concentrations, supporting further development for clinical applications .
Mechanism of Action Potential mechanisms include enzyme inhibition and receptor modulation, particularly in neuropharmacology and oncology .

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